molecular formula C12H22O10 B13395734 2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

Cat. No.: B13395734
M. Wt: 326.30 g/mol
InChI Key: HLLZGYFHHYGOLN-UHFFFAOYSA-N
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Description

2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol is a complex organic compound characterized by its multiple hydroxyl groups and a unique oxane ring structure. This compound is a glycoside, which means it consists of a sugar molecule bonded to another functional group via a glycosidic bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol typically involves the protection of hydroxyl groups followed by glycosylation reactions. The process often starts with the selective protection of hydroxyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the glycosylation process. Enzymatic methods are often preferred due to their mild reaction conditions and high specificity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the oxane ring .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted glycosides .

Mechanism of Action

The mechanism of action of 2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The hydroxyl groups play a crucial role in these interactions by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol apart from similar compounds is its specific arrangement of hydroxyl groups and the presence of the oxane ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H22O10

Molecular Weight

326.30 g/mol

IUPAC Name

2-methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3

InChI Key

HLLZGYFHHYGOLN-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O

Origin of Product

United States

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